3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide
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Description
3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
A study by François-Endelmond et al. (2010) presents a phosphine-mediated construction method for creating 1,4-oxazepines and 1,3-oxazines, showcasing a route to biologically active heterocycles under mild conditions. This method could potentially be applied to or inspire approaches for synthesizing related structures, including "3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide" derivatives (François-Endelmond et al., 2010).
Ionic Liquids
Belhocine et al. (2011) explored azepanium ionic liquids, derived from azepane, for their potential in green chemistry applications. The synthesis of these ionic liquids demonstrates the versatility of azepane-based compounds in creating environmentally friendly materials (Belhocine et al., 2011).
Continuous Microreactor Networks
Ott et al. (2016) conducted a life cycle assessment of rufinamide synthesis, highlighting the advantages of continuous solvent- and catalyst-free flow processes. This research provides insights into the efficient production of heterocyclic pharmaceuticals, which could be applicable to the synthesis of related compounds (Ott et al., 2016).
Phosphine-Catalyzed Reactions
A study by Zhang et al. (2019) on phosphine-catalyzed reactions for synthesizing benzo[b]azepin-3-ones could offer a synthetic pathway applicable to the construction of complex structures like "this compound" (Zhang et al., 2019).
Rhodium-Catalyzed C-H Activation
Cui et al. (2013) described a Rh(III)-catalyzed C–H activation/cycloaddition process for selectively synthesizing spiro dihydroisoquinolinones and furan-fused azepinones. This method's efficiency and mild conditions may be relevant for synthesizing compounds with similar structural complexity (Cui et al., 2013).
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c20-16(17-15-8-11-23-18-15)13-6-5-7-14(12-13)24(21,22)19-9-3-1-2-4-10-19/h5-8,11-12H,1-4,9-10H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPVCJGFHFIRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.